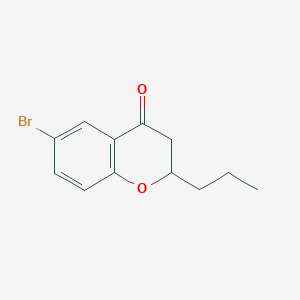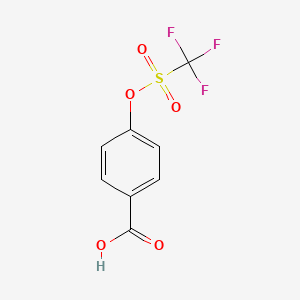
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O5S and a molecular weight of 270.18 g/mol It is characterized by the presence of a trifluoromethylsulfonyloxy group attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal activities
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial enzymes such as isocitrate lyase, leading to antibacterial effects . The trifluoromethylsulfonyloxy group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic Acid: Similar in structure but lacks the sulfonyloxy group.
4-(trifluoromethylthio)benzoic Acid: Contains a trifluoromethylthio group instead of the sulfonyloxy group.
Uniqueness
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H5F3O5S |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
4-(trifluoromethylsulfonyloxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
GDNBJWVBQHSCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

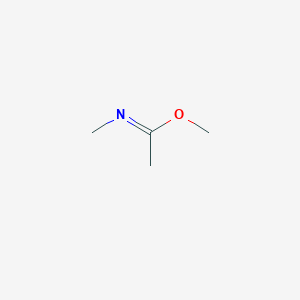
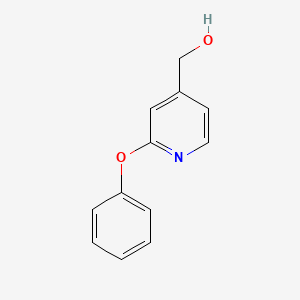
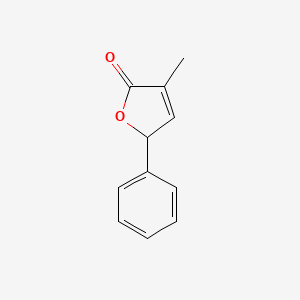



![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
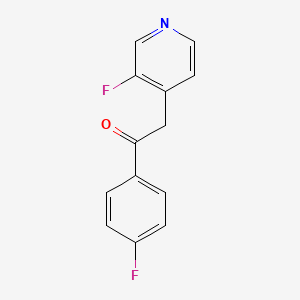
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)

